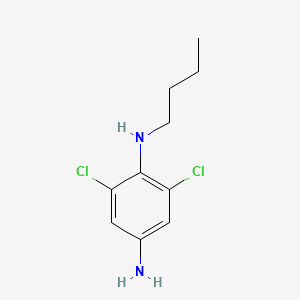![molecular formula C8H7N3O2 B13005118 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13005118.png)
5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is a heterocyclic compound belonging to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common method involves the cyclization of substituted hydrazones with pyridine derivatives under acidic conditions . Another approach includes the use of 1,3-diketones and substituted hydrazines in the presence of a catalyst such as acetic acid .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability .
化学反应分析
Types of Reactions
5-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazolopyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with unique electronic and optical properties.
作用机制
The mechanism of action of 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it can inhibit the activity of tropomyosin receptor kinases (TRKs) by binding to their active sites, thereby preventing the phosphorylation of downstream signaling molecules . This inhibition can lead to the suppression of cancer cell growth and proliferation .
相似化合物的比较
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine: Lacks the methyl and carboxylic acid groups, making it less versatile in terms of functionalization.
2H-Pyrazolo[3,4-b]pyridine: Another isomer with different electronic properties and reactivity.
Quinolinyl-pyrazoles: Similar in structure but with a quinoline ring instead of a pyridine ring, leading to different biological activities.
Uniqueness
5-Methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which allows for targeted interactions with molecular targets and the ability to undergo a wide range of chemical reactions. This makes it a valuable compound for both research and industrial applications .
属性
分子式 |
C8H7N3O2 |
|---|---|
分子量 |
177.16 g/mol |
IUPAC 名称 |
5-methyl-2H-pyrazolo[3,4-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C8H7N3O2/c1-4-2-5-6(8(12)13)10-11-7(5)9-3-4/h2-3H,1H3,(H,12,13)(H,9,10,11) |
InChI 键 |
MRNOYLANKIAGBI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(NN=C2N=C1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




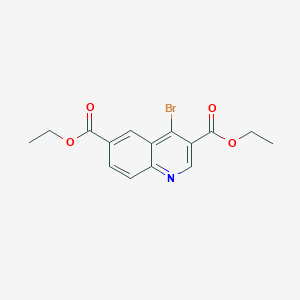
![(3aS,3bR,4aS,5R,5aR)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrocyclopropa[3,4]cyclopenta[1,2-d][1,3]dioxol-3b(3aH)-amine](/img/structure/B13005047.png)
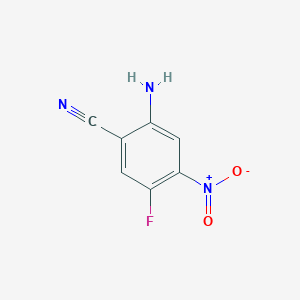
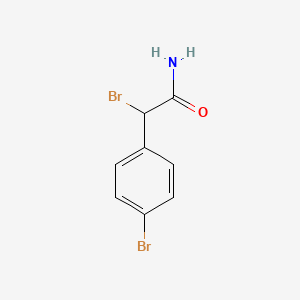

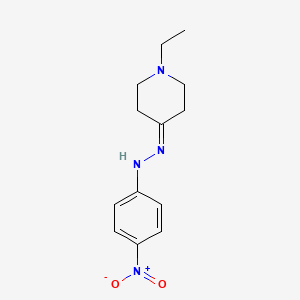
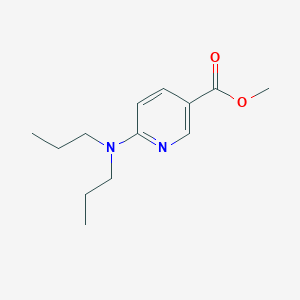

![5'-Chloro-3'H-spiro[azetidine-3,1'-isobenzofuran]](/img/structure/B13005095.png)

